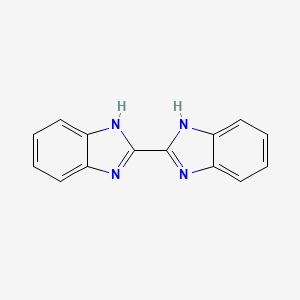

2,2'-Bi-1H-benzimidazole

Vue d'ensemble

Description

NSC-67061 : est un composé chimique de formule moléculaire C₁₄H₁₀N₄ . Il a une masse molaire de 234.26 g/mol . Bien qu'il ne soit pas largement reconnu, ce composé a suscité un intérêt en raison de son activité inhibitrice contre certains virus.

Méthodes De Préparation

Voies de synthèse : : La voie de synthèse de NSC-67061 implique la condensation de deux molécules de 1H-benzimidazole . Malheureusement, les détails spécifiques concernant la voie de synthèse ne sont pas facilement disponibles dans la littérature.

Méthodes de production industrielle : : À ce jour, il n'existe pas de méthodes de production à l'échelle industrielle établies pour NSC-67061 . Sa faible importance peut contribuer à l'absence de processus de fabrication à grande échelle.

Analyse Des Réactions Chimiques

Réactivité : :

NSC-67061 : subit probablement diverses réactions chimiques, bien que des études complètes soient rares. Les réactions potentielles comprennent l'oxydation, la réduction et la substitution.

Réactifs et conditions courantes : :Oxydation : Agents oxydants tels que le peroxyde d'hydrogène (H₂O₂) ou les peracides.

Réduction : Agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).

Substitution : Halogénation à l'aide d'halogènes (par exemple, chlore, brome) ou d'autres réactions de substitution nucléophile.

Produits principaux : : Les produits spécifiques résultant de ces réactions dépendraient des conditions de réaction et des réactifs utilisés. Des recherches supplémentaires sont nécessaires pour élucider les résultats exacts.

4. Applications de la recherche scientifique

Activité antivirale : :NSC-67061 : a été évalué pour ses propriétés antivirales. Il a été inclus dans une étude évaluant les inhibiteurs des orthopoxvirus, y compris le virus du monkeypox (MPXV). Notamment, il a montré une activité inhibitrice contre le MPXV in vitro .

5. Mécanisme d'action

Le mécanisme précis par lequel NSC-67061 exerce ses effets reste flou. Des recherches supplémentaires sont nécessaires pour identifier ses cibles moléculaires et les voies impliquées dans l'activité antivirale.

Applications De Recherche Scientifique

Antiviral Activity::

NSC-67061: has been evaluated for its antiviral properties. It was included in a study assessing inhibitors of orthopoxviruses, including monkeypox virus (MPXV). Notably, it demonstrated inhibitory activity against MPXV in vitro .

Mécanisme D'action

The precise mechanism by which NSC-67061 exerts its effects remains unclear. Further investigations are needed to identify its molecular targets and pathways involved in antiviral activity.

Comparaison Avec Des Composés Similaires

Unicité : : Alors que NSC-67061 n'est pas largement reconnu, son activité inhibitrice contre les orthopoxvirus le distingue. Notamment, il partage cette propriété avec d'autres composés comme tecovirimat (approuvé pour le traitement de la variole) et buparvaquone (utilisé contre d'autres infections virales).

Composés similaires : :Tecovirimat : Un antiviral approuvé par la FDA pour le traitement de la variole.

Buparvaquone : Utilisé contre diverses infections virales.

Acide mycophénolique : Démontrer une activité antivirale contre les virus à ARN.

Activité Biologique

2,2'-Bi-1H-benzimidazole is a heterocyclic compound that has gained attention due to its diverse biological activities. It belongs to the class of benzimidazole derivatives, which are known for their pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant case studies.

This compound exhibits its biological activity primarily through interactions with nucleic acids and proteins.

Target Interaction

- DNA Binding : The compound can bind to the minor groove of DNA, affecting replication and transcription processes. This interaction leads to alterations in cellular functions and may induce cell cycle arrest or apoptosis in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit various enzymes involved in critical biochemical pathways, leading to changes in metabolic processes and cellular responses .

Reactive Oxygen Species (ROS) Induction

One notable mechanism is the induction of intracellular ROS, which can result in oxidative stress and subsequent DNA strand breaks. This process is crucial for its anticancer properties, as it can trigger apoptotic pathways in malignant cells .

Biochemical Pathways

The biological activity of this compound influences several biochemical pathways:

- Cell Cycle Regulation : By inducing DNA damage, it can cause G2/M phase arrest in cancer cells, preventing their proliferation .

- Apoptosis Pathway Activation : The compound's ability to generate ROS leads to the phosphorylation of p53 and upregulation of p21, which inhibits cyclin-B expression and promotes apoptosis through caspase activation .

Pharmacokinetics

Research indicates that benzimidazole derivatives like this compound possess favorable pharmacokinetic properties such as good bioavailability and stability. These characteristics enhance their potential therapeutic applications in various diseases.

Biological Activity Overview

The biological activities associated with this compound include:

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis in cancer cells through ROS generation and DNA damage. |

| Antimicrobial | Exhibits activity against various pathogens by disrupting cellular functions. |

| Anti-inflammatory | Reduces inflammation markers by inhibiting pro-inflammatory cytokines. |

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Efficacy : A study evaluated the compound against a panel of cancer cell lines at the National Cancer Institute (NCI). The results showed significant growth inhibition in multiple cancer types, with specific compounds demonstrating GI50 values comparable to established chemotherapeutics .

- Mechanistic Insights : Research demonstrated that this compound causes DNA damage via ROS production. This was evidenced by increased levels of phosphorylated p53 and activation of apoptotic markers in treated cancer cells .

- Synergistic Effects : In combination therapies with platinum-based drugs, this compound enhanced the cytotoxic effects against resistant cancer cell lines, suggesting potential for use in overcoming drug resistance .

Propriétés

IUPAC Name |

2-(1H-benzimidazol-2-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZJRJGLFIXQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=NC4=CC=CC=C4N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10290152 | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6965-02-2 | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72699 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bibenzimidazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Bi-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10290152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,2'-Bi-1H-benzimidazole interact with metal ions, and what types of structures are formed?

A1: this compound acts as a bridging ligand, coordinating to metal ions through its nitrogen atoms. [, ] For instance, it forms a one-dimensional zigzag chain with mercury halides (HgX2, where X = Cl, Br, I), resulting in distorted tetrahedral [HgX2N2] coordination geometry around the mercury center. [] The flexibility of the ligand allows for conformational variations, as observed in the twisted structure of the chloride complex compared to its bromide and iodide counterparts. [] In another example, three this compound molecules chelate a single nickel(II) ion in a distorted octahedral configuration. []

Q2: What are some notable supramolecular interactions observed in crystals of this compound and its complexes?

A2: The crystal structure of the free ligand this compound reveals a two-dimensional network formed through π-π stacking and C-H...π interactions. [] Interestingly, a protonated form of this compound, 2-(2-1H-benzimidazolyl)-1H-benzimidazolium, forms a hydrogen-bonded supramolecular structure that acts as an electron donor in a charge-transfer complex with 7,7,8,8-tetracyano-p-quinodimethane (TCNQ). []

Q3: What analytical techniques are typically employed to characterize this compound and its complexes?

A3: Single-crystal X-ray diffraction is a powerful tool for elucidating the three-dimensional structures of this compound and its metal complexes, providing valuable information about bond lengths, angles, and coordination geometries. [, ] Additionally, spectroscopic techniques like UV-Vis spectroscopy can offer insights into the electronic structure and potential charge-transfer interactions within these compounds. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.